1-(|A-D-Xylofuranosyl)-5-methylcytosine
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Overview
Description
1-(|A-D-Xylofuranosyl)-5-methylcytosine is a nucleoside analog that consists of a cytosine base attached to a xylofuranose sugar
Preparation Methods
The synthesis of 1-(|A-D-Xylofuranosyl)-5-methylcytosine typically involves the glycosylation of a protected xylofuranose derivative with a cytosine base. One common method starts with the preparation of a protected xylofuranose, followed by the introduction of the cytosine base under acidic or basic conditions. The reaction conditions often involve the use of catalysts such as Lewis acids or bases to facilitate the glycosylation process. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity of the final product .
Chemical Reactions Analysis
1-(|A-D-Xylofuranosyl)-5-methylcytosine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced analogs.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles such as halides or amines replace specific functional groups on the molecule.
Scientific Research Applications
1-(|A-D-Xylofuranosyl)-5-methylcytosine has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex nucleoside analogs and nucleotides.
Biology: The compound is studied for its role in DNA and RNA synthesis and its potential effects on genetic expression.
Mechanism of Action
The mechanism of action of 1-(|A-D-Xylofuranosyl)-5-methylcytosine involves its incorporation into nucleic acids, where it can interfere with normal DNA and RNA synthesis. The compound targets specific enzymes involved in nucleic acid metabolism, such as DNA polymerases and RNA polymerases, leading to the inhibition of viral replication or cancer cell proliferation .
Comparison with Similar Compounds
1-(|A-D-Xylofuranosyl)-5-methylcytosine can be compared with other nucleoside analogs, such as:
1-(|A-D-Xylofuranosyl)uracil: Similar in structure but contains a uracil base instead of cytosine.
1-(|A-D-Xylofuranosyl)thymine: Contains a thymine base and is used in similar applications.
1-(|A-D-Xylofuranosyl)adenine: Contains an adenine base and has different biological activities. The uniqueness of this compound lies in its specific interactions with nucleic acid enzymes and its potential therapeutic applications.
Properties
Molecular Formula |
C10H15N3O5 |
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Molecular Weight |
257.24 g/mol |
IUPAC Name |
4-amino-1-[(2R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methylpyrimidin-2-one |
InChI |
InChI=1S/C10H15N3O5/c1-4-2-13(10(17)12-8(4)11)9-7(16)6(15)5(3-14)18-9/h2,5-7,9,14-16H,3H2,1H3,(H2,11,12,17)/t5-,6-,7?,9-/m1/s1 |
InChI Key |
ZAYHVCMSTBRABG-PQLACBALSA-N |
Isomeric SMILES |
CC1=CN(C(=O)N=C1N)[C@H]2C([C@@H]([C@H](O2)CO)O)O |
Canonical SMILES |
CC1=CN(C(=O)N=C1N)C2C(C(C(O2)CO)O)O |
Origin of Product |
United States |
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